Leishmania Leucyl Aminopeptidase vs. L-Leu-AMC
In a study characterizing a leucyl aminopeptidase (Lap) from pathogenic Leishmania species, the enzyme exhibited highly restricted substrate specificity. While the enzyme was highly active against its preferred substrate, L-Leu-AMC (kcat/Km ≈ 63 s⁻¹·mM⁻¹), it hydrolyzed L-Ile-AMC considerably less efficiently (kcat/Km ≈ 3 s⁻¹·mM⁻¹) [1]. This demonstrates that L-Ile-AMC is not a suitable substrate for this enzyme and highlights its distinct, non-overlapping specificity compared to L-Leu-AMC.
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | ≈ 3 s⁻¹·mM⁻¹ |
| Comparator Or Baseline | L-Leu-AMC: ≈ 63 s⁻¹·mM⁻¹ |
| Quantified Difference | L-Leu-AMC is ~21-fold more efficient than L-Ile-AMC for this enzyme |
| Conditions | Recombinant Leishmania amazonensis leucyl aminopeptidase (Lap), assayed at 37°C, pH 8.0 |
Why This Matters
This data provides a clear, quantitative rationale for selecting the correct substrate: using H-L-Ile-Amc TFA to assay this particular leucyl aminopeptidase would result in a signal that is only ~5% of that obtained with L-Leu-AMC, potentially leading to false negatives or an underestimation of enzyme activity.
- [1] Morty, R. E., & Morehead, J. (2002). Cloning and Characterization of a Leucyl Aminopeptidase from Three Pathogenic Leishmania Species. Journal of Biological Chemistry, 277(23), 20363-20372. doi:10.1074/jbc.M202259200 View Source
